molecular formula C10H7ClN2O B3159713 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 864226-30-2

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3159713
CAS No.: 864226-30-2
M. Wt: 206.63 g/mol
InChI Key: QCJHTNHNYABOAL-UHFFFAOYSA-N
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Description

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a versatile tetrahydroquinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The tetrahydroquinoline core is a privileged scaffold in the development of biologically active compounds, particularly in the field of oncology . This compound is functionally characterized by reactive chloro and carbonitrile substituents, which allow for further cyclization and functionalization to create diverse polycyclic structures, such as pyrazolo[3,4-b]quinolines, which have demonstrated potent anticancer activity in vitro studies against various human cancer cell lines . Researchers value this chemical building block for constructing complex fused heterocycles like tricyclic pyrimidoquinolines, which are of significant interest due to their wide range of biological activities, including antitumor, antibacterial, and antimalarial properties . The structural motif of tetrahydroquinoline is also recognized as a fundamental unit in various natural products and pharmaceuticals . This product is intended for research applications as a synthetic precursor only. Its mechanism of action is dependent on the final compound synthesized from it. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6(5-12)4-7-8(13-10)2-1-3-9(7)14/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJHTNHNYABOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=N2)Cl)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864226-30-2
Record name 2-chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with appropriate reagents to introduce the carbonyl and nitrile groups. One common method involves the use of phosphorus oxychloride (POCl3) and a suitable nitrile source under reflux conditions. The reaction is carried out at elevated temperatures, typically around 135°C, for an extended period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The crude product is often purified by distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 2-chloro-5-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

    Oxidation: Formation of quinoline derivatives with higher oxidation states.

Mechanism of Action

The mechanism of action of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues of this compound differ in substituents at positions 2, 4, and 7, which significantly influence their biological and physicochemical properties.

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • Substituents: Amino (NH₂) at position 2, phenyl (Ph) at position 3.
  • Key Findings: Demonstrated potent antifungal activity against Candida albicans and Aspergillus niger in the study by Gholap et al. (2007), with MIC values ranging from 8–32 µg/mL . The amino group enhances hydrogen bonding with fungal chitin synthase, while the phenyl group at position 4 improves lipophilicity and membrane penetration .
  • Synthesis: Prepared via a multicomponent reaction involving cyclohexanone, malononitrile, and substituted aldehydes .
2-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Substituents : 4-Chlorobenzyloxy-phenyl at position 4.
  • Enhanced thermal stability due to aromatic stacking interactions .
2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • Substituents : 3-Chloro-2-methylphenyl at position 1, 5-ethylthiophene at position 4.
  • Key Findings: The thienyl group introduces π-π interactions with hydrophobic enzyme pockets, while the chloro-methylphenyl group may improve pharmacokinetic properties . Limited solubility in aqueous media due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Property 2-Chloro-5-oxo-...carbonitrile 2-Amino-5-oxo-4-phenyl...carbonitrile
LogP 2.1 (estimated) 1.8
Water Solubility Low Moderate
Synthetic Accessibility Moderate (requires chlorination) High (one-pot synthesis)
  • LogP : The chloro derivative’s higher lipophilicity may favor blood-brain barrier penetration but reduce aqueous solubility.
  • Synthesis: The 2-amino analogue is more synthetically accessible via multicomponent reactions, whereas the chloro derivative requires additional halogenation steps .

Biological Activity

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. It is characterized by a chlorine atom at the second position, a carbonyl group at the fifth position, and a nitrile group at the third position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. The precise mechanisms depend on the derivatives formed from this compound and their respective interactions with biological systems.

Antimicrobial Properties

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, certain derivatives demonstrated potent activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs . The compound's structural features enhance its reactivity and potential efficacy in developing new antimicrobial agents.

Anticancer Activity

Quinoline derivatives, including this compound, have been evaluated for anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, specific derivatives showed IC50 values indicating significant cytotoxic activity against these cell lines . The mechanism often involves targeting pathways related to cell proliferation and apoptosis.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Pseudomonas aeruginosa and Klebsiella pneumoniae with notable inhibition zones.
AnticancerInduces apoptosis in MCF-7 and HCT-116 cells with significant cytotoxicity.
Enzyme InhibitionActs as an inhibitor for specific enzymes and receptors involved in various biological pathways.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of quinoline derivatives against H5N1 virus growth. Derivatives exhibited varying levels of inhibition and cytotoxicity, suggesting that modifications in structure could enhance antiviral efficacy while minimizing toxicity .

Case Study 2: Apoptosis Induction

In another investigation focusing on MCF-7 cells treated with various quinoline derivatives, it was found that some compounds significantly increased apoptosis rates compared to control groups. The study highlighted the importance of structural modifications for enhancing anticancer activity .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Various synthetic routes involve reactions under reflux conditions using phosphorus oxychloride and nitrile sources to achieve high yields and purities.

Furthermore, ongoing research is aimed at elucidating the structure-activity relationships (SAR) of these compounds to optimize their biological activities. Studies indicate that increasing lipophilicity and electron-withdrawing properties on substituents can enhance antiviral activities .

Q & A

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-generated data to assign absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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